3-(difluoromethyl)-5-methoxybenzoicacid
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Overview
Description
3-(Difluoromethyl)-5-methoxybenzoic acid is an organic compound that features a difluoromethyl group and a methoxy group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(difluoromethyl)-5-methoxybenzoic acid typically involves the introduction of the difluoromethyl group onto a pre-existing benzoic acid derivative. One common method is the electrophilic difluoromethylation of aromatic compounds using difluorocarbene precursors. This reaction can be catalyzed by transition metals such as copper or silver, and often requires the presence of a base to facilitate the formation of the difluorocarbene intermediate .
Industrial Production Methods
Industrial production of 3-(difluoromethyl)-5-methoxybenzoic acid may involve large-scale difluoromethylation processes. These processes often utilize continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining the reaction conditions required for difluoromethylation .
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethyl)-5-methoxybenzoic acid can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines or thiols can react with the difluoromethyl group under basic conditions.
Major Products
Oxidation: Formation of 3-(difluoromethyl)-5-hydroxybenzoic acid.
Reduction: Formation of 3-(difluoromethyl)-5-methoxybenzyl alcohol.
Substitution: Formation of various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Difluoromethyl)-5-methoxybenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic effects, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(difluoromethyl)-5-methoxybenzoic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity, allowing it to better penetrate cell membranes. This can lead to interactions with intracellular targets, such as enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)-5-methoxybenzoic acid: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
3-(Difluoromethyl)-4-methoxybenzoic acid: Similar structure but with the methoxy group in a different position.
3-(Difluoromethyl)-5-hydroxybenzoic acid: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness
3-(Difluoromethyl)-5-methoxybenzoic acid is unique due to the presence of both the difluoromethyl and methoxy groups, which can impart distinct chemical and physical properties. The difluoromethyl group can enhance the compound’s stability and lipophilicity, while the methoxy group can influence its reactivity and solubility .
Properties
IUPAC Name |
3-(difluoromethyl)-5-methoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O3/c1-14-7-3-5(8(10)11)2-6(4-7)9(12)13/h2-4,8H,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSIVDNGLXFMVDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)O)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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